molecular formula C13H12N2O3S B5743137 2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE

2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE

Cat. No.: B5743137
M. Wt: 276.31 g/mol
InChI Key: KKMOGLYJJJOFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE is an organic compound that features a pyridine ring substituted with a sulfanyl group linked to a 2-methoxy-5-nitrophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzyl alcohol, undergoes nitration to form 2-methoxy-5-nitrobenzyl alcohol.

    Thioether Formation: The 2-methoxy-5-nitrobenzyl alcohol is then reacted with a thiol, such as pyridine-2-thiol, under basic conditions to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Shares the nitro and methoxy groups but lacks the pyridine and sulfanyl moieties.

    2-Methoxy-5-nitrobenzyl alcohol: Similar structure but without the sulfanyl-pyridine linkage.

Uniqueness

2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-12-6-5-11(15(16)17)8-10(12)9-19-13-4-2-3-7-14-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMOGLYJJJOFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.